molecular formula C10H9Cl2NO B8467794 7-chloro-4-(2-chloroethoxy)-1H-indole

7-chloro-4-(2-chloroethoxy)-1H-indole

Cat. No.: B8467794
M. Wt: 230.09 g/mol
InChI Key: JHKXVDNYYJBUQR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-chloro-4-(2-chloroethoxy)-1H-indole is a useful research compound. Its molecular formula is C10H9Cl2NO and its molecular weight is 230.09 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C10H9Cl2NO

Molecular Weight

230.09 g/mol

IUPAC Name

7-chloro-4-(2-chloroethoxy)-1H-indole

InChI

InChI=1S/C10H9Cl2NO/c11-4-6-14-9-2-1-8(12)10-7(9)3-5-13-10/h1-3,5,13H,4,6H2

InChI Key

JHKXVDNYYJBUQR-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C2C(=C1OCCCl)C=CN2)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 1-(2-chloroethoxy)-4-chloro-3-nitrobenzene (10.00 g, 0.042 mol) in THF (230 mL) stirred in a cold bath at -50° to -40° C. was added a THF solution of vinylmagnesium bromide (132 mL, 1.0M, 0.132 mol) over 2 minutes. After stirring in the cold bath for 2-2.5 hours, saturated NH4Cl (150 mL) was added to the cold solution and it was removed from the cold bath. 1M HCl was added to dissolve the precipitated solids and the mixture was stirred for 0.5 hour. The layers were separated and the aqueous phase was extracted once with diethyl ether (80 mL). The organic layer combined and dried over anhydrous magnesium sulfate, filtered and the solvent evaporated to give 15.43 g of a dark oil. Purification by chromatography (hexanes-methylene chloride, 2:1) afforded a solid which was triturated with hexane and filtered to afford the product as yellowish white solid: 3.51 g (36%); mp 73°-75° C.; MS EI m/e 229,231, 233 (M+); 1H NMR (400 MHz, DMSO-d6) δ 3.99 (t, 2H;, J=5.1 Hz), 4.34 (t, 2H, J=5.0 Hz), 6.51 (t, 1H, J=2.7 Hz), 6.53 (d, 1H, J=7.8 Hz), 7.04 (d, 1H, J=8.0 Hz), 7.29 (t, 1H, J=2.7 Hz), 11.43 (s, 1H).
Quantity
10 g
Type
reactant
Reaction Step One
Name
Quantity
230 mL
Type
solvent
Reaction Step One
Name
Quantity
150 mL
Type
reactant
Reaction Step Two
Quantity
132 mL
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

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